molecular formula C22H24N2O5 B2537197 N-(2,5-dimethoxyphenyl)-3-pentanamidobenzofuran-2-carboxamide CAS No. 888463-86-3

N-(2,5-dimethoxyphenyl)-3-pentanamidobenzofuran-2-carboxamide

Cat. No. B2537197
CAS RN: 888463-86-3
M. Wt: 396.443
InChI Key: JZMHGEJOURZWDC-UHFFFAOYSA-N
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Description

“N-(2,5-dimethoxyphenyl)-3-pentanamidobenzofuran-2-carboxamide” is a complex organic compound. The “2,5-dimethoxyphenyl” part suggests the presence of a phenyl (benzene) ring with two methoxy (OCH3) groups attached at the 2nd and 5th positions . The “3-pentanamidobenzofuran-2-carboxamide” part is more complex and suggests the presence of a benzofuran ring (a fused benzene and furan ring) with a pentanamide (a five-carbon chain with an amide group) attached .


Chemical Reactions Analysis

The reactivity of this compound would depend on various factors, including the electron-donating and withdrawing effects of the methoxy and amide groups, and the aromaticity of the benzofuran and phenyl rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as its polarity, solubility, melting and boiling points, and stability would be influenced by the presence and position of the methoxy, amide, benzofuran, and phenyl groups .

Scientific Research Applications

Synthesis Techniques and Chemical Analysis Research into related compounds emphasizes advanced synthesis techniques that might be applicable to N-(2,5-dimethoxyphenyl)-3-pentanamidobenzofuran-2-carboxamide. For instance, the synthesis of related benzofuran derivatives involves complex reactions, offering potential pathways for synthesizing the target compound for various applications, including as intermediates in the development of pharmaceuticals or in materials science (Owton et al., 1995; Prabhuswamy et al., 2016).

Pharmacological Potential Analogs of the target compound have been explored for their potential in medicinal chemistry, such as anti-inflammatory, analgesic, and antimicrobial properties. These studies provide a foundation for investigating this compound in similar contexts. The exploration of benzofuran derivatives for COX inhibition and their analgesic and anti-inflammatory activities suggest a possible area of pharmacological research for the compound (Abu‐Hashem et al., 2020; Talupur et al., 2021).

Material Science Applications The synthesis and characterization of polyamides containing pendant chains, as explored in related research, hint at potential applications of this compound in developing novel materials with specific physical or chemical properties (More et al., 2010).

Analytical Chemistry Applications Studies on the fluorescence quenching of carboxamide derivatives suggest potential applications in analytical chemistry, such as developing sensors or probes based on the fluorescence properties of benzofuran and carboxamide derivatives (Patil et al., 2013).

Future Directions

The study of new compounds like “N-(2,5-dimethoxyphenyl)-3-pentanamidobenzofuran-2-carboxamide” can lead to the discovery of new reactions, synthetic methods, and potentially useful biological activities. Future research could involve synthesizing the compound, studying its reactivity and properties, and testing its biological activity .

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-3-(pentanoylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5/c1-4-5-10-19(25)24-20-15-8-6-7-9-17(15)29-21(20)22(26)23-16-13-14(27-2)11-12-18(16)28-3/h6-9,11-13H,4-5,10H2,1-3H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZMHGEJOURZWDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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